REACTION_CXSMILES
|
[OH2:1].[Na].[CH:3]1([C:6]2[CH:10]=[C:9]([NH2:11])[NH:8][N:7]=2)[CH2:5][CH2:4]1.[Na].[OH:13]OS([O-])=O.[K+]>O.CC(C)=O>[CH:3]1([C:6]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:1])[NH:8][N:7]=2)[CH2:5][CH2:4]1 |f:0.1,4.5,^1:1,11|
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
O.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NNC(=C1)N
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Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
454 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 4 hours at the same temperature the reaction is quenched with a saturated solution of sodium sulfite
|
Duration
|
4 h
|
Type
|
EXTRACTION
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Details
|
extracted with ethylacetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NNC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |